Cas no 295779-86-1 (1-(3-Fluoro-2-methoxyphenyl)ethanone)

1-(3-Fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C9H9FO2. This compound features a methoxy group and a fluorine substituent on the phenyl ring, which influence its electronic and steric properties, making it a valuable intermediate in organic synthesis. Its structural characteristics enhance reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups allows for fine-tuning in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated building blocks are sought for their stability and bioactivity. High purity and well-defined properties ensure consistent performance in advanced chemical processes.
1-(3-Fluoro-2-methoxyphenyl)ethanone structure
295779-86-1 structure
Product name:1-(3-Fluoro-2-methoxyphenyl)ethanone
CAS No:295779-86-1
MF:C9H9FO2
Molecular Weight:168.1650
MDL:MFCD12545933
CID:249210
PubChem ID:11252225

1-(3-Fluoro-2-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(3-Fluoro-2-methoxyphenyl)ethanone
    • 3'-FLUORO-2'-METHOXYACETOPHENONE
    • Ethanone,1-(3-fluoro-2-methoxyphenyl)-
    • AGN-PC-005BBR
    • ANW-73406
    • CTK8C4872
    • MolPort-004-773-111
    • SureCN1261333
    • 1-(3-fluoro-2-methoxyphenyl)ethan-1-one
    • 1-(3-Fluoro-2-methoxy-phenyl)-ethanone
    • XWKGHXBPAPLVPW-UHFFFAOYSA-N
    • 2'-Methoxy-3'-fluoroacetophenone
    • Ethanone, 1-(3-fluoro-2-methoxyphenyl)-
    • SB36437
    • AKOS006343816
    • 295779-86-1
    • DTXSID30460097
    • MFCD12545933
    • F13156
    • FS-2378
    • Ethanone, 1-(3-fluoro-2-methoxyphenyl)- (9CI)
    • EN300-132282
    • SCHEMBL1261333
    • CS-0113129
    • 1-(3-Fluoro-2-methoxyphenyl)ethan-1-one, 2-Acetyl-6-fluoroanisole
    • MDL: MFCD12545933
    • インチ: 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
    • InChIKey: XWKGHXBPAPLVPW-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C(C(C([H])([H])[H])=O)=C1OC([H])([H])[H]

計算された属性

  • 精确分子量: 168.05865769g/mol
  • 同位素质量: 168.05865769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 1.7

1-(3-Fluoro-2-methoxyphenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0347-25g
1-(3-Fluoro-2-methoxy-phenyl)-ethanone
295779-86-1 96%
25g
¥13902.86 2025-01-21
Enamine
EN300-132282-0.5g
1-(3-fluoro-2-methoxyphenyl)ethan-1-one
295779-86-1 95%
0.5g
$78.0 2023-05-24
Alichem
A015000105-1g
3'-Fluoro-2'-methoxyacetophenone
295779-86-1 97%
1g
$1460.20 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183769-5g
1-(3-Fluoro-2-methoxyphenyl)ethan-1-one
295779-86-1 95%
5g
¥2217.00 2024-08-03
Enamine
EN300-132282-5.0g
1-(3-fluoro-2-methoxyphenyl)ethan-1-one
295779-86-1 95%
5g
$359.0 2023-05-24
Chemenu
CM183516-1g
1-(3-Fluoro-2-methoxy-phenyl)-ethanone
295779-86-1 95%
1g
$121 2022-06-11
TRC
F592370-50mg
1-(3-Fluoro-2-methoxyphenyl)ethanone
295779-86-1
50mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FS158-50mg
1-(3-Fluoro-2-methoxyphenyl)ethanone
295779-86-1 95%
50mg
110.0CNY 2021-07-12
TRC
F592370-100mg
1-(3-Fluoro-2-methoxyphenyl)ethanone
295779-86-1
100mg
$ 65.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183769-1g
1-(3-Fluoro-2-methoxyphenyl)ethan-1-one
295779-86-1 95%
1g
¥690.00 2024-08-03

1-(3-Fluoro-2-methoxyphenyl)ethanone 関連文献

1-(3-Fluoro-2-methoxyphenyl)ethanoneに関する追加情報

Professional Introduction to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)

1-(3-Fluoro-2-methoxyphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 295779-86-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a fluorosubstituent and a methoxy group on a phenyl ring coupled with an acetyl moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluoroatom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and overall pharmacological properties of associated molecules.

The synthesis and exploration of 1-(3-fluoro-2-methoxyphenyl)ethanone have been central to numerous studies aiming to develop novel therapeutic agents. The compound serves as a key intermediate in the preparation of more complex molecules, often employed in the design of kinase inhibitors, antiviral agents, and other pharmacologically relevant scaffolds. Recent advancements in computational chemistry and high-throughput screening have further highlighted the utility of this scaffold in identifying lead compounds for various diseases.

One of the most compelling aspects of 1-(3-fluoro-2-methoxyphenyl)ethanone is its role in the development of targeted therapies. The fluorosubstituent enhances lipophilicity and can improve oral bioavailability, while the methoxy group contributes to metabolic stability. These features make it an attractive building block for drugs that require precise targeting and sustained activity. For instance, studies have demonstrated its potential in modulating pathways associated with cancer cell proliferation and inflammation, areas where precise molecular interactions are critical.

In the context of modern drug discovery, the integration of machine learning and artificial intelligence has accelerated the process of identifying promising candidates like 1-(3-fluoro-2-methoxyphenyl)ethanone. Predictive models trained on large datasets have been instrumental in predicting binding affinities and pharmacokinetic properties, enabling researchers to prioritize compounds for further investigation. This approach has not only streamlined the drug development pipeline but also opened new avenues for exploring structure-activity relationships (SARs).

The biological activity of 1-(3-fluoro-2-methoxyphenyl)ethanone has been investigated across multiple therapeutic domains. Notably, its derivatives have shown promise in inhibiting specific enzymes that play a role in neurodegenerative diseases. The ability to fine-tune its structure allows for the development of molecules with enhanced selectivity and reduced side effects. Such derivatives are being tested in preclinical models to evaluate their potential as treatments for conditions like Alzheimer’s disease and Parkinson’s disease.

Furthermore, the compound’s utility extends beyond traditional small-molecule drug development. It has been explored as a precursor in the synthesis of peptidomimetics and other biologically active peptides. The strategic placement of functional groups on the aromatic ring provides a scaffold that can mimic natural biomolecules while offering improved pharmacological profiles. This versatility underscores its importance as a tool in synthetic organic chemistry and medicinal chemistry.

The environmental impact and sustainability considerations are also integral to the research surrounding 1-(3-fluoro-2-methoxyphenyl)ethanone. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, particularly those involving transition metals, have been employed to enhance reaction efficiencies. These innovations align with broader goals within the pharmaceutical industry to adopt more sustainable practices while maintaining high standards of quality and efficacy.

Future directions in the study of 1-(3-fluoro-2-methoxyphenyl)ethanone include exploring its role in emerging therapeutic areas such as immunotherapy and gene editing technologies. The compound’s structural features make it a candidate for designing molecules that can interact with biological targets at a highly specific level. Additionally, its potential as an adjuvant or co-agent in combination therapies is being examined to improve treatment outcomes.

In conclusion, 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1) represents a cornerstone in contemporary pharmaceutical research. Its unique structural attributes, combined with its versatility as an intermediate, make it indispensable in the quest for novel therapeutics. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements that address some of humanity’s most pressing health challenges.

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